Nocistatin (bovine)

描述

Nocistatin (bovine) is a heptadecapeptide produced from bovine prepronociceptin and has been studied for its role in modulating pain perception and transmission. It notably blocks the induction of hyperalgesia and allodynia by nociceptin or prostaglandin E2, suggesting a complex interplay in pain processing mechanisms (Minami et al., 1998).

Synthesis Analysis

Nocistatin's synthesis involves cleavage from the larger prepronociceptin molecule. Its human, rat, and mouse counterparts differ in length, indicating a species-specific processing of the precursor molecule (Lee et al., 1999). Synthesized peptides have been used to study nocistatin's presence and activity in various species, offering insights into its synthesis and functional roles.

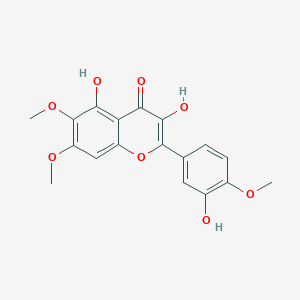

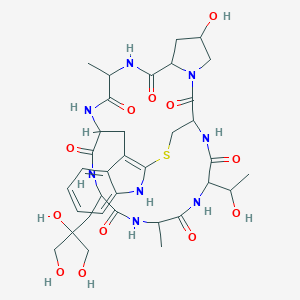

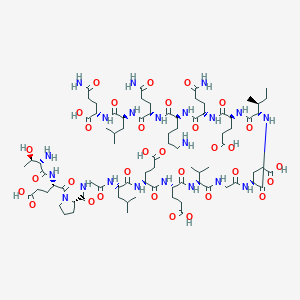

Molecular Structure Analysis

The molecular structure of nocistatin has been delineated through conformational studies, revealing a well-defined helical structure in solution. This structure is consistent across the C-terminal octapeptide, which retains allodynia-blocking activity, suggesting a critical role for this region in nocistatin's biological function (Crescenzi et al., 2000).

科研应用

Pain Modulation : Nocistatin has been identified to block hyperalgesia and allodynia induced by nociceptin and prostaglandin E2. It suggests a significant role in modulating pain responses (Lee et al., 1999). Additionally, it selectively reduces inhibitory synaptic transmission in the rat spinal cord horn, which might contribute to spinal hyperalgesia (Zeilhofer et al., 2000).

Neurochemistry : Nocistatin can reverse the anti-morphine effect of orphanin FQ in rat brain, indicating its potential in influencing opioid systems and pain modulation (Zhao et al., 1999).

Presynaptic Pathways : It inhibits 5-hydroxytryptamine release in the mouse neocortex via presynaptic Gi/o protein-linked pathways, pointing towards its role in neurotransmitter modulation (Fantin et al., 2007).

Appetite and Memory : Nocistatin influences feeding behavior, as it reduces food intake in deprived rats and suppresses N/OFQ-induced feeding (Olszewski et al., 2000). It also ameliorates impairments of spontaneous alternation and passive avoidance induced by scopolamine in mice, indicating a role in learning and memory (Hiramatsu & Inoue, 1999).

Analgesic Properties : Nocistatin blocks nociceptin-induced allodynia and hyperalgesia, and attenuates pain evoked by prostaglandin E2 (Okuda‐Ashitaka et al., 1998).

Inflammatory Response : Intracerebroventricular administration of nocistatin reduces inflammatory hyperalgesia induced by carrageenan/kaolin in rats (Nakagawa et al., 1999).

Learning and Memory : It antagonizes the impairment of short-term acquisition induced by nociceptin, highlighting its potential role in cognitive processes (Liu et al., 2007).

Neonatal Effects : Single neonatal treatment with beta-endorphin significantly enhances nocistatin levels in adult rats, indicating its long-term impact on pain tolerance (Tekes et al., 2004).

Anxiety and Stress Responses : Nocistatin and its derivatives reduce anxiety-like behaviors in mice, as observed in the elevated plus-maze test, suggesting its involvement in stress and anxiety modulation (Gavioli et al., 2002).

Neuropathic Pain : Continuous intrathecal nocistatin administration had no significant effect on the development of mechanical allodynia in a neuropathic pain model in rats, indicating the complexity of its role in pain mechanisms (Hermanns et al., 2010).

未来方向

: Zhang, T., Wang, T., Niu, Q., Xu, L., Chen, Y., Gao, X., … & Xu, L. (2022). Transcriptional atlas analysis from multiple tissues reveals the expression specificity patterns in beef cattle. BMC Biology, 20(1), 79. Link : Frontiers. (2016). Comprehensive Phylogenetic Analysis of Bovine NAS Isolates. Link : BMC Genomics. (2023). Identification of unique transcriptomic signatures through integrated multispecies comparative analysis and WGCNA in bovine oocyte development. Link

性质

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H135N21O32/c1-10-41(8)67(80(132)97-48(21-29-62(114)115)71(123)94-45(16-24-55(84)105)69(121)92-43(14-11-12-32-83)68(120)93-46(17-25-56(85)106)72(124)100-53(35-39(4)5)76(128)99-51(82(134)135)18-26-57(86)107)102-73(125)44(19-27-60(110)111)90-58(108)37-89-79(131)66(40(6)7)101-74(126)49(22-30-63(116)117)95-70(122)47(20-28-61(112)113)96-75(127)52(34-38(2)3)91-59(109)36-88-77(129)54-15-13-33-103(54)81(133)50(23-31-64(118)119)98-78(130)65(87)42(9)104/h38-54,65-67,104H,10-37,83,87H2,1-9H3,(H2,84,105)(H2,85,106)(H2,86,107)(H,88,129)(H,89,131)(H,90,108)(H,91,109)(H,92,121)(H,93,120)(H,94,123)(H,95,122)(H,96,127)(H,97,132)(H,98,130)(H,99,128)(H,100,124)(H,101,126)(H,102,125)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,134,135)/t41-,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,65-,66-,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPWDFZVRDNEEX-GFTPUIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H135N21O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nocistatin (bovine) | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。